molecular formula C7H8IN B1597661 4-Iodo-3-methylaniline CAS No. 4949-69-3

4-Iodo-3-methylaniline

Cat. No. B1597661
CAS RN: 4949-69-3
M. Wt: 233.05 g/mol
InChI Key: UISBOJCPTKUBIC-UHFFFAOYSA-N
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Description

4-Iodo-3-methylaniline (4-I-3-MA) is an aromatic amine compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. 4-I-3-MA is a colorless, crystalline solid that is soluble in water and is used in a variety of laboratory experiments. It is also known as 4-iodo-3-methylaniline hydrochloride and 4-iodo-3-methylaniline monohydrochloride.

Scientific Research Applications

Molecular Complex Formation

Research has explored the formation of molecular complexes combining 4-iodo-3-methylaniline with other substances. In particular, vividly red crystals are obtained from such combinations, with color changes influenced by factors like molecular disorder and proton transfer (Jones, Wilson, & Thomas, 2014).

Synthesis Processes

4-Iodo-3-methylaniline has been utilized in various synthesis processes. For instance, the synthesis of 2,6-diiodo-4-methylaniline, a derivative, demonstrated its application in creating iodo substituent aniline complexes, highlighting its potential in chemical synthesis (Kou Xiao-yan, 2011).

Crystal Structure Analysis

Studies involving the crystal structure analysis of various aniline derivatives, including 4-iodo-3-methylaniline, have been conducted to understand their molecular properties and potential applications in crystal engineering (Dey & Desiraju, 2004).

Environmental and Geochemical Studies

Research on the sorption, degradation, and transport of iodine species, including 4-iodo-3-methylaniline, in various geologic media has been significant in understanding environmental and geochemical processes (Hu, Moran, & Gan, 2012).

Spectral Analysis

Spectral analysis, particularly Fourier transform infrared and FT-Raman spectral analysis, has been conducted on similar compounds like 4-chloro-3-methylaniline, providing insights that could be relevant to the understanding of 4-iodo-3-methylaniline (Arjunan & Mohan, 2008).

Imaging and Therapy

A derivative, methyl 3-(1'-m-iodobenzyloxyethyl)-3-devinylpyropheophorbide-a, derived from a chlorophyll-a and potentially 4-iodo-3-methylaniline derivative, has been found to be an effective imaging agent and photosensitizer for photodynamic therapy (Pandey et al., 2005).

Comparative Bio-distribution Studies

Research involving iodinated amino acids, which could include derivatives of 4-iodo-3-methylaniline, has explored their potential in oncologic imaging outside the brain (Lahoutte et al., 2003).

properties

IUPAC Name

4-iodo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISBOJCPTKUBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370193
Record name 4-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-methylaniline

CAS RN

4949-69-3
Record name 4-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-3-methylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SS Mitra, K Sreekumar - Reactive and Functional Polymers, 1997 - Elsevier
Polymer-bound benzyltriethylammonium dichloroiodate, tetrachloroiodate and dibromoiodate reagents were developed as new recyclable solid phase reagents. The use of these …
Number of citations: 20 www.sciencedirect.com
JA Chen, CS Lin, LK Liu - Journal of the Chinese Chemical …, 1996 - Wiley Online Library
… studied, (2) exclusive para iodination was observed with all monosubstituted anilines, 2-Methylaniline and 3-methylaniline yielded 4-iodo-2-methylaniline and 4-iodo-3-methylaniline, …
Number of citations: 14 onlinelibrary.wiley.com
JL Bolliger, CM Frech - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
… Even when 4-iodo-3-methylaniline was coupled with ethynylbenzene, complete conversion was achieved within 20min with catalyst 1 (Table 1, entry 22). Remarkably, 1,3-dimethyl-2-(…
Number of citations: 74 onlinelibrary.wiley.com
Y Chen, Z Huang, Y Jiang, S Shu, S Yang… - The Journal of …, 2021 - ACS Publications
… N-(2-Chlorophenyl)-2-fluoro-4-iodo-3-methylaniline (5k) The compound was purified by flash column chromatography (ethyl acetate/petroleum ether = 1:100) to give the product as …
Number of citations: 2 pubs.acs.org
S Xu, J Jiang, L Ding, Y Fu, Z Gu - Organic letters, 2018 - ACS Publications
… (17) Kinetic experimental studies by using benzoic anhydride and N-methyl-N-tosyl-4-iodo-3-methylaniline as the model compounds found that the reaction rate had a first-order …
Number of citations: 28 pubs.acs.org
MK Krapf, M Wiese - Journal of Medicinal Chemistry, 2016 - ACS Publications
… The title compound was synthesized from 4-chloro-2-phenylquinazoline (241 mg, 1 mmol) and 4-iodo-3-methylaniline (233 mg, 1 mmol) to yield 14 as a beige solid (224 mg, 51%), mp …
Number of citations: 58 pubs.acs.org
I Koehl, U Luening - Synthesis, 2014 - thieme-connect.com
Nine new azo compounds, in particular azobiphenyls and azoterphenyls, have been synthesized and their photochemical switching has been investigated. 4,4′-Dihalogenated …
Number of citations: 10 www.thieme-connect.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
I Ehlers, P Maity, J Aubé, B König - 2011 - Wiley Online Library
… Triisopropylsilyl-protected acetylene was chosen as the first alkyne and was coupled to 2a–c and to commercially available 4-iodo-3-methylaniline (2d). This gave the 4-alkynylanilines …
DT Sisk - 2007 - search.proquest.com
… Ultimately the materials selected to be made into analog polymers were 4-iodo-2-methylaniline, 4-iodo-3-methylaniline and 2-fluoro-4-iodoanilne (Scheme 2.10). …
Number of citations: 0 search.proquest.com

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